4-(3,4-Difluorophenyl)butan-2-ol

Description

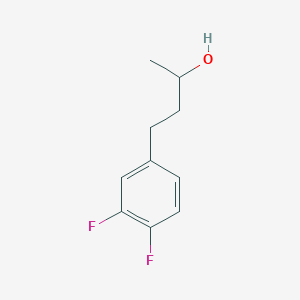

4-(3,4-Difluorophenyl)butan-2-ol is a fluorinated secondary alcohol featuring a butan-2-ol backbone substituted with a 3,4-difluorophenyl group at the fourth carbon. This compound is of interest in medicinal chemistry due to its role as a structural motif in melanin-concentrating hormone receptor 1 (MCHR1) antagonists, such as derivatives of the SNAP-7941 series . The difluorophenyl moiety enhances lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic properties in drug candidates.

Properties

Molecular Formula |

C10H12F2O |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

4-(3,4-difluorophenyl)butan-2-ol |

InChI |

InChI=1S/C10H12F2O/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h4-7,13H,2-3H2,1H3 |

InChI Key |

KXKHIMVJXJUJIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC(=C(C=C1)F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 3,4-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions typically include:

Reagents: 3,4-difluorobenzaldehyde, Grignard reagent (e.g., butylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)

Solvents: Anhydrous ether or tetrahydrofuran

Temperature: Room temperature to reflux conditions

Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized processes to ensure high yield and purity. These methods often include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of intermediates.

Continuous Flow Reactors: To enhance reaction efficiency and scalability.

Purification: Techniques such as distillation, crystallization, and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Further reduction to alkanes using strong reducing agents.

Substitution: Halogenation or nitration reactions at the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for bromination, nitric acid for nitration.

Major Products

Oxidation: 4-(3,4-Difluorophenyl)butan-2-one

Reduction: 4-(3,4-Difluorophenyl)butane

Substitution: 4-(3,4-Difluorophenyl)-2-bromobutane, 4-(3,4-Difluorophenyl)-2-nitrobutane

Scientific Research Applications

4-(3,4-Difluorophenyl)butan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)butan-2-ol involves its interaction with specific molecular targets. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors to modulate biological responses.

Pathway Modulation: Affecting signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen-Substituted Phenyl Groups

2-(3-Chloro-4-fluorophenyl)butan-2-ol

- Molecular Formula : C₁₀H₁₂ClFO

- Molar Mass : 202.65 g/mol

- Key Differences: Substituents: A chlorine atom replaces one fluorine at the 3-position of the phenyl ring. Steric Impact: The larger van der Waals radius of chlorine (1.75 Å vs.

4-Phenylphenol

- Molecular Formula : C₁₂H₁₀O

- Molar Mass : 170.21 g/mol

- Key Differences: Functional Group: Contains a phenol (-OH) group instead of a secondary alcohol (butan-2-ol). Substituents: Lacks fluorine atoms, reducing electronegativity and metabolic resistance.

Complex Derivatives in Drug Development

FE@SNAP and Tos@SNAP

- Structural Features : These derivatives incorporate the 4-(3,4-difluorophenyl)butan-2-ol core but are functionalized with additional groups:

- FE@SNAP : Includes a fluoroethylated side chain and methoxymethyl group.

- Tos@SNAP : Features a tosyloxyethyl group and piperidinyl-propyl substituents.

- Key Differences :

- Pharmacological Role : These modifications enhance target specificity and bioavailability in MCHR1 antagonists. For example, FE@SNAP demonstrated improved in vivo efficacy compared to the parent (±)-SNAP-7941 .

- Molecular Complexity : Increased molar mass (e.g., FE@SNAP: ~600 g/mol vs. ~186 g/mol for this compound) impacts solubility and blood-brain barrier penetration.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Halogen Effects: The substitution of fluorine vs. chlorine in phenylbutanol derivatives significantly alters electronic and steric properties. Fluorine’s high electronegativity enhances dipole interactions in target binding, while chlorine’s polarizability may improve hydrophobic interactions .

- Metabolic Stability: Fluorinated compounds like this compound resist oxidative metabolism better than non-fluorinated analogs (e.g., 4-phenylphenol), making them preferable in drug development .

- Derivative Optimization : Complex derivatives (e.g., FE@SNAP) demonstrate that functionalizing the core structure with fluorinated alkyl chains or aromatic groups can enhance receptor affinity and in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.